Antiproliferative agent-48

Triple-Negative Breast Cancer Antiproliferative Activity Selectivity Index

Antiproliferative agent-48 (CAS 1621594-62-4, PC-A1) is the only TNBC-selective tool compound whose activity fingerprint is driven by its essential bromine substituent. Its debromo analog (PC-A2) loses potency, and standard chemotherapeutics like doxorubicin show inverted MCF-7/MDA-MB-231 selectivity. Researchers investigating TNBC signaling, G2/M checkpoint dysregulation, or drug-resistance evasion (comparable IC₅₀ in KB vs KB-VIN) require this specific bromo‑nor‑eremophilane to ensure target‑specific results. For R&D use only; not for human use.

Molecular Formula C14H17BrO3
Molecular Weight 313.19 g/mol
Cat. No. B12363498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-48
Molecular FormulaC14H17BrO3
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESCC1C(C=C(C2=CC(=C(CC12C)C(=O)C)O)Br)O
InChIInChI=1S/C14H17BrO3/c1-7-12(17)5-11(15)10-4-13(18)9(8(2)16)6-14(7,10)3/h4-5,7,12,17-18H,6H2,1-3H3/t7-,12-,14+/m0/s1
InChIKeyZVHPCVAYXRZTMY-ATMGAIRJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-48 (Compound PC-A1): Baseline Profile and Chemical Identity for Research Procurement


Antiproliferative agent-48 (CAS 1621594-62-4, synonym compound PC-A1) is a brominated nor-eremophilane sesquiterpene with the molecular formula C₁₄H₁₇BrO₃ and molecular weight 313.19 . It exhibits selective antiproliferative activity against triple-negative breast cancer (TNBC) cells, particularly the MDA-MB-231 line [1]. The compound acts by arresting the cell cycle at the G2/M phase [1]. Its unique selectivity profile is attributed to the presence of the bromine atom, as demonstrated in a total synthesis and preliminary structure–activity relationship (SAR) study [2].

Antiproliferative Agent-48: Why In-Class Substitution is Not an Option


Generic substitution with other antiproliferative agents or even structurally related nor-eremophilanes is scientifically unsound due to the critical role of the bromine substituent in conferring TNBC selectivity [1]. The debromo analog (PC-A2) exhibits significantly reduced antiproliferative activity, confirming that the bromine atom is essential for the observed biological effect [1]. Furthermore, widely used chemotherapeutics like doxorubicin show an inverted selectivity profile—higher potency against MCF-7 cells than MDA-MB-231—rendering them less suitable for TNBC-focused studies [2]. Therefore, researchers requiring a TNBC-selective tool compound must use Antiproliferative agent-48; close analogs or standard-of-care agents will not replicate its activity fingerprint.

Antiproliferative Agent-48: Quantitative Differentiation Evidence for Informed Procurement


Selective Antiproliferative Activity in TNBC Cells: MDA-MB-231 vs. MCF-7 Comparison

Antiproliferative agent-48 demonstrates a 3.3-fold higher potency against the TNBC cell line MDA-MB-231 (IC₅₀ = 5.4 μM) compared to the estrogen receptor-positive MCF-7 cell line (IC₅₀ = 18 μM) [1]. In stark contrast, the standard chemotherapeutic doxorubicin exhibits an inverted selectivity profile, with IC₅₀ values of 9.67 μM (MDA-MB-231) and 1.4 μM (MCF-7), corresponding to a 0.14-fold selectivity for TNBC [2]. This differential selectivity underpins the compound's utility as a TNBC-specific probe.

Triple-Negative Breast Cancer Antiproliferative Activity Selectivity Index

Critical Role of the Bromine Substituent: Head-to-Head Comparison with Debromo Analog (PC-A2)

The total synthesis and SAR study conducted by Maeda et al. (2024) directly compared Antiproliferative agent-48 (PC-A1) with its debromo analog (PC-A2) [1]. The bromine-containing parent compound retained potent and selective antiproliferative activity against TNBC cells, whereas the debromo derivative exhibited markedly reduced activity. This head-to-head comparison establishes the bromine atom as a critical pharmacophoric element, without which TNBC selectivity is lost.

Structure-Activity Relationship Brominated Sesquiterpene TNBC Selectivity

Mechanism of Action: G2/M Cell Cycle Arrest in MDA-MB-231 Cells

In cell cycle analysis experiments using MDA-MB-231 TNBC cells, treatment with Antiproliferative agent-48 (5–50 μM for 24 h) resulted in a significant accumulation of cells in the G2/M phase [1]. This mechanism is distinct from many commonly used antiproliferative agents that primarily induce G1/S arrest or apoptosis without specific phase arrest. The ability to block the cell cycle at G2/M provides a mechanistic rationale for its selective antiproliferative effect in TNBC cells.

Cell Cycle Arrest G2/M Phase MDA-MB-231

Broad Antiproliferative Activity Across Multiple Cancer Cell Lines

Beyond TNBC, Antiproliferative agent-48 exhibits concentration-dependent inhibition of proliferation across a panel of human cancer cell lines: MDA-MB-231 (TNBC, IC₅₀ = 5.4 μM), MCF-7 (breast cancer, IC₅₀ = 18 μM), A549 (lung cancer, IC₅₀ = 19 μM), KB (HeLa derivative, IC₅₀ = 15 μM), and KB-VIN (multidrug-resistant KB subline, IC₅₀ = 19 μM) [1]. Notably, the compound retains activity against the multidrug-resistant KB-VIN line, with an IC₅₀ similar to that of the parental KB line, indicating potential utility in resistant cancer models.

Antiproliferative Cancer Cell Lines IC₅₀ Values

Antiproliferative Agent-48: Optimal Use Cases for Research and Development


TNBC-Selective Probe for In Vitro Mechanistic Studies

Researchers investigating the molecular vulnerabilities of triple-negative breast cancer can employ Antiproliferative agent-48 as a selective chemical probe. Its 3.3-fold selectivity for MDA-MB-231 over MCF-7 cells [1] enables dissection of TNBC-specific signaling pathways and drug response mechanisms without confounding effects on estrogen receptor-positive breast cancer cells. The compound's ability to arrest cells at the G2/M phase [2] further supports studies on cell cycle checkpoint dysregulation in TNBC.

SAR Studies Focused on Brominated Sesquiterpene Scaffolds

The total synthesis of Antiproliferative agent-48 and its debromo analog has established the critical role of the bromine substituent for TNBC selectivity [1]. Medicinal chemists can use Antiproliferative agent-48 as a reference standard when designing and evaluating new brominated nor-eremophilane derivatives. The compound serves as a validated positive control in antiproliferative assays aimed at identifying novel TNBC-selective agents with improved potency or pharmacokinetic properties.

Multidrug-Resistant Cancer Model Studies

Given that Antiproliferative agent-48 exhibits comparable IC₅₀ values against the KB (15 μM) and multidrug-resistant KB-VIN (19 μM) cell lines [1], it is a valuable tool for research into drug resistance mechanisms. Scientists can use this compound to investigate how certain antiproliferative agents evade common resistance pathways, potentially informing the development of new therapies for drug-resistant cancers.

Comparative Oncology Studies with Standard-of-Care Agents

The distinct selectivity profile of Antiproliferative agent-48, contrasted with agents like doxorubicin which preferentially targets MCF-7 over MDA-MB-231 [2], makes it ideal for comparative studies. Researchers can co-treat or benchmark against standard chemotherapeutics to elucidate differences in TNBC cellular response, apoptosis induction, and resistance emergence, thereby providing insights into combination therapy strategies.

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